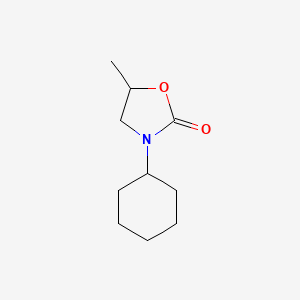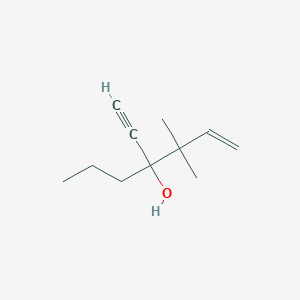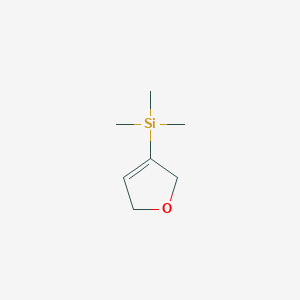
(2,5-Dihydrofuran-3-yl)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dihydrofuran-3-yl)(trimethyl)silane is an organosilicon compound characterized by the presence of a furan ring and a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dihydrofuran-3-yl)(trimethyl)silane typically involves the reaction of 2,5-dihydrofuran with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
2,5-Dihydrofuran+Trimethylsilyl chloride→this compound+HCl
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors may be used to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: (2,5-Dihydrofuran-3-yl)(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding lactones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are employed.
Major Products:
Oxidation: Formation of lactones or other oxygenated derivatives.
Reduction: Formation of dihydrofuran derivatives.
Substitution: Formation of various substituted furan derivatives.
Applications De Recherche Scientifique
(2,5-Dihydrofuran-3-yl)(trimethyl)silane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of (2,5-Dihydrofuran-3-yl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of the reactive furan ring and the trimethylsilyl group
Comparaison Avec Des Composés Similaires
2,5-Dihydrofuran: Lacks the trimethylsilyl group, making it less versatile in certain reactions.
Trimethylsilane: Contains only the trimethylsilyl group without the furan ring, limiting its reactivity compared to (2,5-Dihydrofuran-3-yl)(trimethyl)silane).
Uniqueness: this compound is unique due to the combination of the reactive furan ring and the trimethylsilyl group, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
90632-93-2 |
|---|---|
Formule moléculaire |
C7H14OSi |
Poids moléculaire |
142.27 g/mol |
Nom IUPAC |
2,5-dihydrofuran-3-yl(trimethyl)silane |
InChI |
InChI=1S/C7H14OSi/c1-9(2,3)7-4-5-8-6-7/h4H,5-6H2,1-3H3 |
Clé InChI |
RFMVYPNHRZHILY-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CCOC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


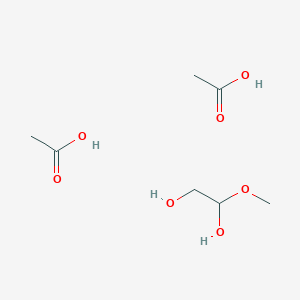
![N-methyl-4-{[(4-nitrophenyl)sulfanyl]methyl}aniline](/img/structure/B14363867.png)
![5-Bromo-4-methoxy-6-[(phenylsulfanyl)methyl]-2H-pyran-2-one](/img/structure/B14363877.png)
![N-[2-(4-propan-2-ylphenyl)cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B14363883.png)
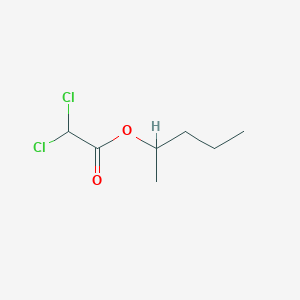

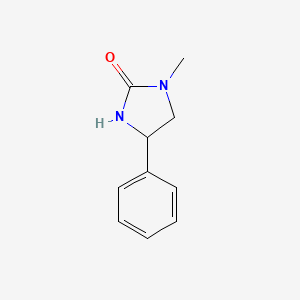
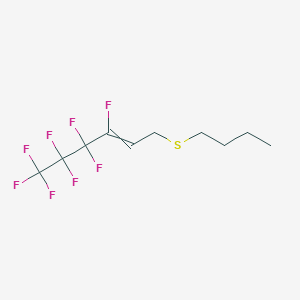
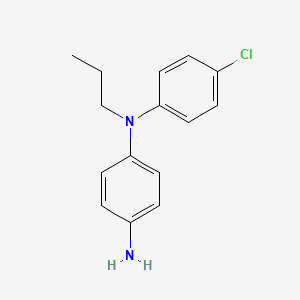

![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[3-(4-ethynylphenoxy)benzene]](/img/structure/B14363915.png)
